molecular formula C20H19Cl2NO4 B2484471 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879044-28-7

1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B2484471
CAS RN: 879044-28-7
M. Wt: 408.28
InChI Key: KWOBXGVZXDXASF-UHFFFAOYSA-N
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Description

The compound 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a part of the indolin-2-one derivatives family, which has been extensively researched for various chemical and biological properties. These derivatives are known for their potential in creating pharmacologically active agents and their relevance in medicinal chemistry.

Synthesis Analysis

Synthesis of indolin-2-one derivatives involves multistep processes that can include esterification, halogenation, and other reactions to introduce various substituents into the indolin-2-one framework. These methods aim to achieve derivatives with specific properties or biological activities (Anderson, Chang, & Mcpherson, 1983).

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives, including 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, has been characterized using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. These studies provide insights into the compound's geometry, electron distribution, and overall molecular architecture (Mary et al., 2015).

Chemical Reactions and Properties

Indolin-2-one derivatives undergo various chemical reactions, including cyclization, halogenation, and nucleophilic substitution, which are crucial for their chemical diversity and potential applications. These reactions are often influenced by the presence of different functional groups within the molecules (Greci, 1983; Piemontesi, Wang, & Zhu, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of indolin-2-one derivatives are critical for their application in various fields. These properties can significantly influence the compound's behavior in biological systems or chemical reactions (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for forming derivatives, are essential for understanding the utility of indolin-2-one derivatives in synthesis and potential applications. Studies have explored the reactivity of these compounds in various conditions, providing insights into their chemical behavior and interaction with other molecules (Khan et al., 2015).

Scientific Research Applications

Aryl Hydrocarbon Receptor Activation

Research has shown that certain indole-containing chemicals, such as indole-3-carbinol and indolo[3,2-b]carbazole, act as ligands for the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor involved in the mediation of biological and toxicological actions of various hydrophobic chemicals. These findings underline the importance of indole derivatives in studying AhR activation and its implications in toxicological and environmental health research (Heath-Pagliuso et al., 1998).

Chemical Reactivity and Antineoplastic Activity

Indoline derivatives have been evaluated for their antineoplastic activities, demonstrating the potential of these compounds in cancer treatment research. The synthesis and evaluation of indoline derivatives with various functional groups can lead to discoveries of new therapeutic agents with antineoplastic properties (Anderson et al., 1983).

Alzheimer's Disease Treatment

Carbamate derivatives of indolines have shown promise as multifunctional drugs for the treatment of Alzheimer's disease. These derivatives exhibit both cholinesterase inhibitory activities and antioxidant properties, providing a dual approach to managing Alzheimer's disease symptoms and progression. The exploration of indoline-3-propionic acid derivatives highlights the compound's significance in developing treatments for neurodegenerative disorders (Yanovsky et al., 2012).

Environmental Hormone Adsorption

The study of graphene oxide's adsorption mechanism for environmental hormones, such as chlorophenols, is essential in environmental science. Understanding how graphene oxide interacts with compounds like 2,4-dichlorophenol can inform the development of effective removal strategies for these pollutants from the environment. This research underscores the environmental applications of studying interactions between graphene oxide and chlorophenol-based compounds (Wei et al., 2019).

Antibacterial and Antimicrobial Agents

The synthesis and evaluation of novel indoline derivatives as antimicrobial agents demonstrate the compound's relevance in addressing bacterial and fungal infections. Some derivatives have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial drugs (Debnath & Ganguly, 2015).

properties

IUPAC Name

1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-13(24)12-20(26)15-5-2-3-6-17(15)23(19(20)25)9-4-10-27-18-8-7-14(21)11-16(18)22/h2-3,5-8,11,26H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOBXGVZXDXASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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